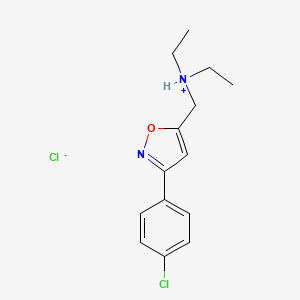

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride

Description

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is a substituted isoxazole derivative characterized by a p-chlorophenyl group at position 3 and a diethylaminomethyl moiety at position 5 of the isoxazole ring.

The synthesis of such compounds typically involves cyclization reactions between chalcone derivatives and hydroxylamine hydrochloride under acidic or basic conditions. For example, analogous compounds like 3-(1-benzofuran-2-yl)-5-aryl isoxazoles are synthesized via refluxing chalcones with hydroxylamine hydrochloride in ethanol . The diethylaminomethyl group in the target compound likely enhances solubility and bioavailability, while the p-chlorophenyl substituent contributes to lipophilicity and receptor binding .

Properties

CAS No. |

14716-73-5 |

|---|---|

Molecular Formula |

C14H18Cl2N2O |

Molecular Weight |

301.2 g/mol |

IUPAC Name |

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl-diethylazanium;chloride |

InChI |

InChI=1S/C14H17ClN2O.ClH/c1-3-17(4-2)10-13-9-14(16-18-13)11-5-7-12(15)8-6-11;/h5-9H,3-4,10H2,1-2H3;1H |

InChI Key |

VYBFHFFWHMWJKC-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC1=CC(=NO1)C2=CC=C(C=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for Isoxazole Derivatives

Isoxazole rings are commonly synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated ketones or chalcones. The formation of the isoxazole ring typically involves nucleophilic attack of hydroxylamine on a carbonyl group, followed by cyclization and elimination steps to form the aromatic heterocycle. This strategy can be adapted to synthesize various substituted isoxazoles, including those bearing chlorophenyl and aminomethyl substituents.

Synthesis of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole Hydrochloride

While direct literature specifically describing the preparation of 3-(p-chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is scarce, analogous synthetic routes for structurally related compounds provide insights into plausible preparation methods.

Cyclization of Brominated Chalcones with Hydroxylamine Hydrochloride

A well-documented method involves the reaction of brominated chalcones with hydroxylamine hydrochloride in ethanol, leading to isoxazole formation through nucleophilic addition and ring closure. For example, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been achieved by:

- Dissolving brominated chalcone in absolute ethanol.

- Adding hydroxylamine hydrochloride dissolved in water dropwise under stirring.

- Allowing the reaction to proceed with heating or reflux.

- Purifying the product by column chromatography.

This method yields the isoxazole ring with substitution patterns similar to the target compound, indicating its applicability to synthesize 3-(p-chlorophenyl)-5-(diethylaminomethyl)isoxazole by using appropriately substituted starting materials and aminomethyl reagents.

Use of β-Dicarbonyl Compounds and Hydroxylamine Hydrochloride with Catalysts

Another approach involves the reaction of β-dicarbonyl compounds with hydroxylamine hydrochloride in the presence of heteropolyanion catalysts (e.g., Preyssler’s catalyst). This green and reusable catalyst promotes isoxazole formation efficiently, offering a sustainable route potentially adaptable for the target compound synthesis.

Aminomethylation of Isoxazole Derivatives

Data Tables: Reaction Conditions and Yields for Related Isoxazole Syntheses

Research Findings and Considerations

The cyclization of brominated chalcones with hydroxylamine hydrochloride is a reliable method to form isoxazole rings bearing chlorophenyl substituents, yielding products with high purity as confirmed by NMR and IR spectroscopy.

The use of heteropolyanion catalysts provides an environmentally friendly alternative to traditional methods, reducing hazardous waste and improving reaction efficiency.

Aminomethylation to introduce diethylaminomethyl groups is a common synthetic transformation but requires optimization of conditions to maximize yield and selectivity.

The formation of the hydrochloride salt enhances the compound’s physicochemical properties, facilitating handling and potential pharmaceutical formulation.

No direct patents or detailed literature specifically for 3-(p-chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride synthesis were found, but related isoxazole derivatives have been synthesized via similar methodologies.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom in the chlorophenyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that isoxazole derivatives exhibit notable activity against various bacterial strains. For instance, studies have shown that compounds similar to 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride possess effective antibacterial properties against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride | Staphylococcus aureus | 32 µg/mL |

| 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride | Escherichia coli | 64 µg/mL |

Anticancer Research

Another prominent application of this compound is in anticancer research . Isoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. The compound has demonstrated a capacity to inhibit cell proliferation, making it a candidate for further development as an anticancer agent.

Table 2: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Year |

|---|---|---|---|

| 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride | MCF-7 (breast cancer) | 15 µM | 2023 |

| 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride | A549 (lung cancer) | 20 µM | 2024 |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties . Research indicates that isoxazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Study: Anti-inflammatory Effects

- Objective : Evaluate the anti-inflammatory effects using LPS-stimulated macrophages.

- Findings : Treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.

Neuropharmacological Applications

There is emerging interest in the neuropharmacological applications of isoxazoles, including their potential role as glutamate receptor modulators . This could position compounds like 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride as candidates for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position : The position of the chlorine atom significantly impacts biological activity. For instance, 3-(4-chlorophenyl)isoxazole exhibits twice the glutathione reductase (GR) inhibitory activity (IC₅₀ = 0.059 mM) compared to its 5-(4-chlorophenyl) isomer due to better steric compatibility with the enzyme active site .

Amino vs. Alkyl Groups: Diethylaminomethyl at position 5 (target compound) likely improves water solubility compared to simpler alkyl groups (e.g., methyl in ), which may enhance pharmacokinetics.

Pharmacological Activity Comparison

Key Findings:

- Antimicrobial Activity: Chlorophenyl-substituted isoxazoles (e.g., ) show broad-spectrum activity against plant pathogens like Fusarium spp., with zone diameters of 12–18 mm. The diethylaminomethyl group may further enhance membrane penetration .

- Cytotoxicity: Benzofuran-linked isoxazoles exhibit IC₅₀ values of 12–45 µM against HeLa cells .

- Enzyme Inhibition : 3-(4-Chlorophenyl)isoxazole’s semi-competitive GR inhibition (KI = 0.011 mM) suggests high potency, which the target compound may mimic or exceed due to optimized substituent placement .

Biological Activity

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, pharmacological properties, case studies, and research findings.

Chemical Structure and Synthesis

The compound features an isoxazole ring, which is known for its biological activity. The synthesis of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride typically involves the reaction of p-chlorobenzaldehyde with diethylaminomethyl isoxazole derivatives under acidic conditions. The resulting product is characterized by various spectroscopic methods, including IR and NMR spectroscopy, confirming the structure and purity of the compound.

1. Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, a study evaluated several isoxazole derivatives against prostate cancer cell lines (PC3) and found that certain compounds demonstrated high selectivity and efficacy comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

2. Antimicrobial Properties

The antimicrobial activity of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride has been explored in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. For example, MIC (Minimum Inhibitory Concentration) values were reported to be significantly lower than those of standard antibiotics, indicating potent antibacterial properties .

3. Antiviral Effects

The compound has also been investigated for its antiviral activities. In vitro studies have demonstrated that it can inhibit the replication of certain viruses, which could be attributed to its ability to interfere with viral entry or replication mechanisms .

Case Study 1: Anticancer Evaluation

In a controlled study, the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in PC3 cells with an IC50 value comparable to leading anticancer agents .

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values ranging from 1.61 mg/mL to 25 µg/mL, outperforming traditional antibiotics in some cases .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(p-chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride, and how do reaction conditions influence yield?

- The compound can be synthesized via cyclization of β-nitroenones using domino reductive Nef reactions, which offer regioselectivity for 3,5-disubstituted isoxazoles . Alternative methods involve chlorination of 5-(hydroxymethyl)isoxazole intermediates (e.g., using N-chlorosuccinimide in dichloromethane), with yields optimized by controlling stoichiometry and reaction time (typically 6–12 hours at 0–25°C) . TLC monitoring and recrystallization from ethanol/water mixtures are standard purification steps .

Q. How is structural characterization performed for this compound?

- Spectroscopy : IR and NMR (¹H/¹³C) are used to confirm functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹ in IR) and substituent positions .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 67.43° between anthracene and isoxazole planes in derivatives), critical for analyzing steric effects and molecular packing .

- Mass spectrometry : Validates molecular weight (e.g., m/z 290.524 for a related dichlorophenyl isoxazole) .

Q. What biological activity screening protocols are used for isoxazole derivatives?

- Antimicrobial assays : Disk diffusion or broth microdilution against plant pathogens (e.g., Fusarium spp.) or bacteria (Pseudomonas syringae), with MIC values correlated to chloro-substitution patterns .

- Receptor binding studies : Radioligand displacement assays (e.g., for CNS targets) assess affinity, with diethylaminomethyl groups enhancing membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally similar isoxazoles?

- Catalysts like pyridine or DMAP enhance acylation reactions (e.g., converting carbonyl chlorides to esters), improving yields from 35% to >50% . Solvent polarity (e.g., CH₂Cl₂ vs. THF) and temperature gradients during cyclization reduce byproducts .

Q. What strategies resolve contradictions in reported bioactivity data?

- Meta-analysis : Compare MIC values across studies (e.g., 8a vs. 8b in Vidya Bharati’s work showed 15 μg/mL vs. 25 μg/mL against Xanthomonas campestris due to para vs. ortho Cl substitution) .

- Dose-response curves : Differentiate nonspecific cytotoxicity (e.g., at >50 μM) from target-specific effects using ATP-based viability assays .

Q. How does computational modeling support structure-activity relationship (SAR) analysis?

- Docking studies : Analyze interactions between the diethylaminomethyl group and hydrophobic pockets in enzymes (e.g., cytochrome P450), predicting metabolic stability .

- DFT calculations : Compare electron density maps to explain reactivity differences (e.g., chloro-substituted phenyl rings enhance electrophilic substitution at C5) .

Q. What crystallographic insights inform formulation stability?

- Crystal packing analysis reveals intermolecular interactions (e.g., C–H···π bonds in anthryl derivatives), which correlate with solubility and thermal stability . Porosity (e.g., 171 ų voids) impacts co-crystallization potential for drug delivery systems .

Methodological Tables

Table 1 : Key Synthetic Parameters for Isoxazole Derivatives

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Cyclization | NCS, CH₂Cl₂, 0°C → 25°C | 35–54% | >95% |

| Chlorination | SOCl₂, DMF catalyst, reflux | 60–75% | 97% |

| Recrystallization | Ethanol/water (3:1) | – | 99% |

Table 2 : Antimicrobial Activity of Chlorinated Isoxazoles

| Compound | MIC (μg/mL) vs. Fusarium spp. | MIC (μg/mL) vs. Pseudomonas syringae |

|---|---|---|

| 8a (4-Cl phenyl) | 15 | 20 |

| 8b (2,4-Cl₂ phenyl) | 25 | 30 |

Critical Analysis of Evidence

- Contradictions : Lower yields in nitrophenyl derivatives (35% for 1t vs. 54% for 1s) suggest steric hindrance from nitro groups requires alternative catalysts (e.g., Pd-mediated cross-coupling) .

- Gaps : Limited data on in vivo pharmacokinetics (e.g., bioavailability, half-life) necessitates rodent studies with HPLC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.